(2R,4S)-2-Ethyl-4-méthoxycarbonylamino-6-trifluorométhyl-3,4-dihydro-2H-quinoléine-1-acide carboxylique ester éthylique

Vue d'ensemble

Description

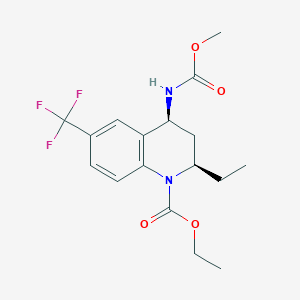

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester, also known as (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester, is a useful research compound. Its molecular formula is C17H21F3N2O4 and its molecular weight is 374.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Agents antimicrobiens :

- Le squelette de la quinoléine a été exploré pour ses propriétés antimicrobiennes. Des chercheurs ont étudié des dérivés de ce composé en tant qu'antibiotiques ou antifongiques potentiels .

- Enquêter sur son potentiel en tant qu'antagoniste du récepteur NK1 pourrait être précieux pour traiter les affections liées à la signalisation de la substance P .

Science des matériaux

La structure unique de ce composé suggère des applications potentielles en science des matériaux :

a. Polymères à empreinte moléculaire (MIP) :- Des chercheurs ont exploré les MIP basés sur des dérivés de la quinoléine pour l'extraction sélective d'analytes cibles à partir de matrices complexes .

- Enquêter sur l'utilisation de ce composé comme sorbant en SPE pourrait améliorer la sélectivité et l'efficacité .

Synthèse organique

La fonctionnalité ester éthylique rend ce composé utile en synthèse organique :

a. Blocs de construction :Mécanisme D'action

Target of Action

Similar compounds have been found to act as inhibitors of the membrane metallo-endopeptidase neprilysin . Neprilysin is an enzyme that degrades a number of small secreted peptides, most notably the atrial natriuretic peptide, brain natriuretic peptide, and C-type natriuretic peptide, which are involved in blood pressure regulation and homeostasis .

Mode of Action

The compound is a prodrug, which means it is metabolically converted into an active form inside the body . The active form of the compound, after being converted by esterases, inhibits the action of neprilysin . By inhibiting neprilysin, the compound prevents the degradation of natriuretic peptides, leading to lower blood pressure .

Biochemical Pathways

The compound affects the biochemical pathway involving natriuretic peptides. These peptides are hormones that are released by the heart and blood vessels and contribute to the regulation of blood pressure and sodium balance. By inhibiting neprilysin, the compound increases the levels of these peptides, enhancing their blood pressure-lowering effects .

Pharmacokinetics

As a prodrug, it is likely to be well absorbed and then metabolized to its active form in the body . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The inhibition of neprilysin by the compound leads to an increase in the levels of natriuretic peptides. This results in vasodilation, increased natriuresis (excretion of sodium in the urine), and decreased secretion of renin and aldosterone, all of which contribute to a decrease in blood pressure .

Activité Biologique

(2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic Acid Ethyl Ester is a synthetic compound belonging to the quinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The inhibition of CETP is linked to increased levels of high-density lipoprotein (HDL) cholesterol, which is associated with a reduced risk of cardiovascular diseases.

Chemical Structure and Properties

The molecular formula for this compound is , and its structural characteristics include a quinoline core with various substituents that affect its biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as trifluoromethyl has been correlated with enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Quinoline Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c (related structure) | Pseudomonas aeruginosa | 12.5 µg/mL |

| 6d (related structure) | Mycobacterium smegmatis | 6.25 µg/mL |

Cardiovascular Implications

As an intermediate in the synthesis of Torcetrapib, the biological activity of (2R,4S)-2-Ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline is particularly relevant in cardiovascular research. Torcetrapib's mechanism involves increasing HDL cholesterol levels by inhibiting CETP, which may lead to improved cardiovascular health outcomes.

Case Studies and Research Findings

- CETP Inhibition Studies : Research has shown that compounds derived from quinoline structures can effectively inhibit CETP activity. In vitro studies demonstrated that Torcetrapib significantly raised HDL cholesterol levels in human subjects.

- Antimicrobial Screening : A study conducted on various quinoline derivatives found that those with trifluoromethyl substitutions exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

- Toxicological Assessments : Toxicity studies involving several quinoline derivatives indicated that while some compounds displayed significant antimicrobial activity, they also required careful evaluation for acute toxicity in animal models. Observations included behavioral changes and physiological responses to varying dosages .

Propriétés

IUPAC Name |

ethyl (2R,4S)-2-ethyl-4-(methoxycarbonylamino)-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O4/c1-4-11-9-13(21-15(23)25-3)12-8-10(17(18,19)20)6-7-14(12)22(11)16(24)26-5-2/h6-8,11,13H,4-5,9H2,1-3H3,(H,21,23)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYVRRKNFKPZAE-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435892 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-94-8 | |

| Record name | (2R, 4S)-2-ethyl-4-methoxycarbonylamino-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.